1-[(4-Ethylphenyl)methyl]piperidin-3-amine
Overview
Description
1-[(4-Ethylphenyl)methyl]piperidin-3-amine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the piperidine ring in this compound makes it a significant building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)methyl]piperidin-3-amine typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethylphenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]piperidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-[(4-Ethylphenyl)methyl]piperidin-3-amine, widely used in organic synthesis.
4-Ethylbenzylamine: Shares the benzylamine moiety with the target compound.
N-Benzylpiperidine: Another piperidine derivative with a benzyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the 4-ethylbenzyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-12-5-7-13(8-6-12)10-16-9-3-4-14(15)11-16/h5-8,14H,2-4,9-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQFPWJAHTYHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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